N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Description
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is a fluorinated heterocyclic compound featuring a benzo[d]thiazole core substituted with a trifluoromethyl group at the 4-position. The N-methylglycine moiety is attached to the thiazole ring’s 2-position, contributing to its unique electronic and steric properties. Fluorinated compounds like this are often explored for their enhanced metabolic stability, lipophilicity, and bioavailability, making them candidates for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFAUMJPFXOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]thiazole Intermediate
Reaction: Condensation of 2-aminothiophenol derivatives with suitable carboxylic acid derivatives or halides.
- Reagents: 4-(Trifluoromethyl)benzo[d]thiazole-2-amine precursor
- Catalyst: Acidic or basic catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃)
- Solvent: Dimethylformamide (DMF) or acetic acid
- Temperature: Reflux conditions (~100°C)
Outcome: Formation of the heterocyclic core with trifluoromethyl substitution at the 4-position.
Functionalization with Glycine
Reaction: Nucleophilic substitution or amidation involving the heterocyclic amine and glycine derivatives.
- Activation of glycine (e.g., as its ester or acid chloride)
- Coupling with the heterocyclic amine using coupling agents like EDCI or DCC
- Conditions: Room temperature or gentle heating in solvents such as dichloromethane (DCM) or dimethylformamide (DMF)
Notes: Protective groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent side reactions, later removed under acidic conditions.
N-methylation
Reaction: Methylation of the secondary amine using methylating agents.
- Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Acetone or DMF
- Temperature: Reflux or room temperature, depending on reactivity
Outcome: Formation of the N-methylated product, completing the synthesis of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine .
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Heterocycle formation | 2-aminothiophenol derivatives + halides or acids | DMF or acetic acid | Reflux (~100°C) | 4–8 hours | Catalysts like PPA improve yield |
| Glycine coupling | Glycine derivatives + activated heterocycle | DCM or DMF | Room temp to 50°C | 12–24 hours | Use of coupling agents enhances efficiency |
| N-methylation | Methyl iodide + base | Acetone or DMF | Reflux (~60°C) | 4–8 hours | Excess methylating agent ensures complete methylation |
Purification Techniques
- Crystallization: Using solvents like ethanol, methanol, or ethyl acetate to purify the final product.
- Chromatography: Silica gel chromatography with suitable eluents (e.g., dichloromethane/methanol mixtures) for further purification if necessary.
- Recrystallization: To improve purity, recrystallization from solvents such as ethanol or acetone is common.
Research Findings and Data
Recent literature and patents provide insights into the synthetic feasibility and optimization:
- Patent US20160303128A1 describes a method involving the cyclization of heterocyclic precursors followed by functionalization, emphasizing reaction conditions that favor high yield and purity.
- Research articles highlight the importance of controlling reaction parameters like temperature, solvent polarity, and catalyst presence to optimize the formation of intermediates and final compounds.
Summary of Key Data
| Parameter | Typical Value | Reference Source |
|---|---|---|
| Molecular weight | 290.26 g/mol | |
| Reaction temperature | 60–100°C | , |
| Reaction time | 4–24 hours | , |
| Purification method | Crystallization, chromatography | , |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Antimicrobial Properties
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine has shown promising results against various microbial strains, particularly Mycobacterium tuberculosis. Studies indicate that synthetic analogs of this compound exhibit inhibitory effects on mycobacterial cultures, with minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs.
Antiviral Activity
The compound's structure allows it to interact with viral DNA, potentially inhibiting replication. Its mechanism involves binding to specific viral proteins, disrupting their function and limiting viral propagation. This makes it a candidate for further exploration in antiviral therapies.
Anti-inflammatory Effects
Research indicates that benzothiazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This compound may act on pathways involved in inflammation, providing a basis for its application in treating inflammatory diseases.
Anticancer Potential
The compound has been studied for its anticancer properties, particularly its ability to inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation. Its interactions with enzymes related to oxidative stress responses are also noteworthy, as they may contribute to its anticancer efficacy.
Synthesis and Preparation Methods
The synthesis typically involves:
- Reacting glycine with a suitable electrophile containing the trifluoromethyl-benzothiazole moiety.
- Employing heat or a catalyst to promote cyclization.
- Purifying the resulting product through crystallization or chromatography.
This process can be optimized for yield and purity to facilitate industrial applications.
Comparative Analysis of Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzothiazole | Contains an amino group on the thiazole | Known for broad spectrum biological activity |
| Benzothiazole | Simple benzothiazole structure | Often serves as a scaffold for drug design |
| N-Methylbenzothiazole | Methylated derivative of benzothiazole | Enhanced lipophilicity compared to parent compound |
| 4-Trifluoromethylbenzene | Aromatic compound with trifluoromethyl group | Lacks thiazole component but shares reactivity |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Inhibition of Mycobacterium tuberculosis : Research demonstrated that synthetic derivatives showed MICs comparable to established antitubercular drugs, indicating potential as new therapeutic agents.
- Antiviral Studies : Investigations into its antiviral properties revealed significant activity against certain viral strains, suggesting further exploration in antiviral drug development is warranted.
- Anti-inflammatory Research : Studies indicated that this compound could modulate inflammatory pathways effectively, presenting opportunities for developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:
Physicochemical Properties
Biological Activity
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanism of action, and potential applications in medicinal chemistry.
Overview of the Compound
- Molecular Formula : C11H9F3N2O2S
- Molecular Weight : 290.27 g/mol
- CAS Number : 1242893-25-9
Target of Action
Benzothiazoles, including this compound, have shown a broad range of biological activities such as:
- Antimicrobial
- Antifungal
- Antiviral
- Anti-inflammatory
- Anticancer
The compound's mechanism often involves interaction with DNA and inhibition of viral replication, making it a candidate for further research in antiviral therapies .
Mode of Action
The specific mode of action can vary based on the chemical structure. For instance, some benzothiazole derivatives inhibit protein synthesis, which is crucial for cancer cell proliferation. The biochemical pathways affected include:
- Protein synthesis inhibition
- Modulation of oxidative stress responses
- Interaction with cell signaling proteins.
This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been reported to interact with:
- Superoxide dismutase
- Catalase
These interactions are essential for modulating oxidative stress and cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in targeting specific cancer pathways. For example, compounds similar to this compound have been evaluated for their ability to inhibit FOXM1, a transcription factor associated with aggressive cancer phenotypes such as triple-negative breast cancer (TNBC). In vitro studies demonstrated significant inhibition of cell proliferation at lower concentrations .
In Silico Studies
In silico modeling has been employed to predict the binding affinity and stability of this compound with various biological targets. Molecular docking studies suggest strong interactions with proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Trifluoromethyl group enhances stability |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines | Antimicrobial, Antioxidant | Lacks trifluoromethyl group |
| N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine | Anti-inflammatory | Different structural motifs |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via coupling reactions between substituted benzothiazole precursors and glycine derivatives. For example, intermediates like 6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl derivatives are reacted with methylamine under reflux in polar aprotic solvents (e.g., DMF) . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzothiazole to glycine), temperature (80–100°C), and catalyst (e.g., Pd/C for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Challenges include managing trifluoromethyl group stability under acidic conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl and trifluoromethyl groups (δ ~2.8 ppm for N–CH₃; δ ~120 ppm for CF₃ in ¹³C). Aromatic protons in the benzothiazole ring appear as multiplets (δ 7.2–8.5 ppm) .
- X-ray Crystallography : Single-crystal analysis (using programs like WinGX ) resolves the planar benzothiazole core and confirms the glycine moiety’s spatial orientation.
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.28) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and solvent interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO-LUMO gaps, revealing electron-withdrawing effects of the trifluoromethyl group. Solvent effects are modeled via the Polarizable Continuum Model (PCM ), showing increased dipole moments in polar solvents (ε > 15). Basis sets like 6-31G(d) are used for geometry optimization. Discrepancies between experimental and computed spectra often arise from neglecting explicit solvent molecules in simulations .
Q. What structural modifications enhance bioactivity, and how are SAR studies designed for this compound class?
- Methodological Answer :
- Modifications : Replacing the thiazole ring with thiophene (e.g., 3-thienyl) increases lipophilicity (logP +0.5), while adding nitro groups to the phenyl ring enhances electrophilic reactivity .
- SAR Workflow :
In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values measured using ELISA).
Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., RIPK3 for necroptosis inhibition ).
Data validation : Cross-check experimental IC₅₀ with computed binding energies (ΔG). Contradictions may arise from off-target effects or aggregation in solution .
Q. How can conflicting data on solvent-dependent reactivity be resolved?
- Methodological Answer : Discrepancies in reaction rates (e.g., DMSO vs. THF) are analyzed via kinetic studies (UV-Vis monitoring at λ = 300 nm) and transition-state modeling (DFT). For example, DMSO stabilizes charged intermediates, accelerating glycine coupling by 30% compared to THF. Conflicting reports may stem from impurities in solvents or varying water content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
